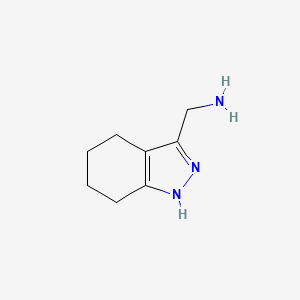

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDOPZXTORKIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390325 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883547-15-7 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Indazole derivatives, which this compound belongs to, have been reported to exhibit a wide variety of biological properties. They have shown potential as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents.

Mode of Action

It’s worth noting that indazole derivatives have been found to interact with various targets to exert their biological effects. For instance, some indazole derivatives have shown anti-inflammatory activity by inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13).

Biochemical Pathways

For example, some indazole derivatives have shown to inhibit the production of PGE2, TNF-α, and MMP-13, which are key mediators in the inflammatory response.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, affecting neurotransmitter levels and signaling . Additionally, this compound can impact energy metabolism by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Understanding its transport and distribution is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoskeletal dynamics and cellular signaling .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine is a bicyclic compound belonging to the indazole family, characterized by its unique structural features and significant biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications across various fields, including anti-inflammatory, anticancer, and antimicrobial activities.

The molecular formula of this compound is C₈H₁₃N₃ with a molecular weight of approximately 151.21 g/mol. Its structure includes a saturated indazole ring system which contributes to its distinctive reactivity and interaction with biological targets.

Target Interactions

Indazole derivatives, including this compound, have been shown to interact with various biological targets. These interactions often modulate key biochemical pathways:

- Inhibition of Prostaglandin E2 (PGE2) : The compound has been noted for its ability to inhibit the production of PGE2, a crucial mediator in inflammatory responses.

- Cytokine Modulation : It also influences the levels of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), further implicating it in anti-inflammatory mechanisms.

Pharmacokinetics

Due to its molecular weight being below 500 g/mol, this compound is expected to exhibit good bioavailability. This property enhances its potential as a therapeutic agent.

Biological Activities

The compound has demonstrated a wide array of biological activities:

1. Anti-inflammatory Effects

- In vitro studies indicate significant inhibition of COX enzymes involved in inflammation. For instance, certain derivatives have shown IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

2. Anticancer Properties

- Research has identified cytotoxic effects against various cancer cell lines. For example, derivatives of this compound exhibited significant activity against human hepatocellular carcinoma cells .

3. Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains.

4. Antihypertensive Effects

- Some studies suggest that indazole derivatives can also exhibit antihypertensive properties through modulation of vascular smooth muscle contraction mechanisms.

Study on Anti-inflammatory Activity

A study focused on the synthesis and evaluation of indazole derivatives highlighted the anti-inflammatory potential of this compound. The results indicated that compounds with specific substitutions exhibited enhanced inhibitory activity against COX enzymes compared to traditional NSAIDs .

Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects of various indazole derivatives on cancer cells, this compound was found to induce apoptosis in hepatocellular carcinoma cells through the activation of caspase pathways .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine involves several chemical reactions that yield various derivatives with enhanced biological activities. A study highlighted the synthesis of multi-substituted indazole derivatives through the reaction of hydrazine hydrates with cyclohexanone derivatives in methanol under acidic conditions. The resulting compounds were characterized using spectroscopic techniques such as IR and NMR .

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. The effectiveness was evaluated using the Agar-diffusion method, where compounds showed varying zones of inhibition against standard bacterial strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Notably, certain derivatives displayed higher antibacterial potency comparable to standard antibiotics like penicillin .

Anticancer Potential

The indazole moiety is known for its anticancer properties. Molecular docking studies have indicated that this compound derivatives can interact effectively with cancer-related proteins such as DNA gyrase. These interactions suggest potential mechanisms for inhibiting cancer cell proliferation . The binding energies calculated during these studies indicate promising therapeutic targets for drug development.

Other Biological Activities

Beyond antibacterial and anticancer effects, compounds derived from this compound have shown promise in other areas:

- Antimicrobial Activity : Exhibiting broad-spectrum antimicrobial effects.

- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to inhibit inflammatory pathways.

Case Study: Synthesis and Evaluation of Indazole Derivatives

A comprehensive study synthesized a series of indazole derivatives based on this compound and evaluated their biological activities. The study reported that specific substitutions on the indazole ring significantly enhanced the antibacterial activity against Staphylococcus aureus and E. coli strains .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 5A | 20 | 50 |

| 5D | 15 | 100 |

| 5F | 25 | 25 |

This table summarizes the antibacterial efficacy of selected compounds derived from the indazole framework.

Comparison with Similar Compounds

Key Differences:

Methylation at the 2- or 7-position (e.g., 2-methyl or 7-methyl derivatives) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Complexity :

- Derivatives with bulkier substituents (e.g., isopropyl) require specialized catalysts or prolonged reaction times for synthesis, whereas the parent compound’s synthesis is relatively streamlined using common solvents like THF or DCM .

For instance, compound 45 (from ) demonstrated enhanced activity compared to caffeine, suggesting that substituent modifications critically influence pharmacological profiles .

Safety Profiles :

- The parent compound’s hazards (H315, H318, H335) highlight its reactivity, whereas methylated analogs (e.g., 2-methyl derivative) lack documented hazards, possibly due to reduced amine reactivity .

Research Findings and Implications

Solubility and Solvent Interactions :

Solubility assessments using phosphate-buffered systems (pH 7.4) revealed that substituents like methyl or isopropyl groups reduce water solubility compared to the parent compound’s amine group, which may form favorable ion-dipole interactions .Structure-Activity Relationships (SAR) :

The primary amine in this compound serves as a versatile handle for further functionalization, enabling the development of prodrugs or targeted inhibitors. In contrast, alkylated analogs may prioritize lipophilicity for blood-brain barrier penetration .- Purification Challenges: Analogs with polar functional groups (e.g., -OH, esters) require advanced chromatographic techniques (e.g., reverse-phase HPLC), whereas the parent compound is efficiently purified via normal-phase silica columns .

Q & A

Q. How does the conformation of the tetrahydroindazole ring influence target binding?

- Methodology : Perform conformational analysis using NOESY NMR to assess ring puckering. Compare with X-ray crystallography data of ligand-enzyme complexes. Semi-rigid analogs (e.g., fused bicyclic systems) may restrict flexibility and enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.